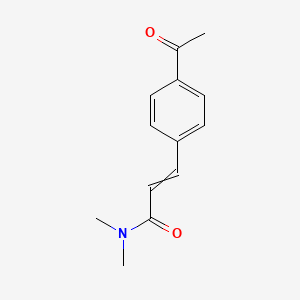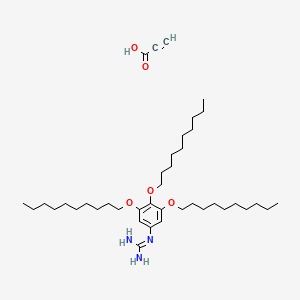
Prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a 1,5-dioxo-1-phenylpentan-3-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the reaction of benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride at elevated temperatures . This method is useful for producing benzonitrile derivatives with various substituents.
Industrial Production Methods
Industrial production of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of ionic liquids as recycling agents has been explored to improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
科学的研究の応用
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: A simpler compound with a single nitrile group.
Benzaldehyde: A precursor in the synthesis of benzonitrile derivatives.
Benzoyl Chloride: Used in the synthesis of benzonitrile derivatives through substitution reactions.
特性
CAS番号 |
872679-76-0 |
|---|---|
分子式 |
C40H71N3O5 |
分子量 |
674.0 g/mol |
IUPAC名 |
prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine |
InChI |
InChI=1S/C37H69N3O3.C3H2O2/c1-4-7-10-13-16-19-22-25-28-41-34-31-33(40-37(38)39)32-35(42-29-26-23-20-17-14-11-8-5-2)36(34)43-30-27-24-21-18-15-12-9-6-3;1-2-3(4)5/h31-32H,4-30H2,1-3H3,(H4,38,39,40);1H,(H,4,5) |
InChIキー |
WWVOZFTUFUJGBT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)N=C(N)N.C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


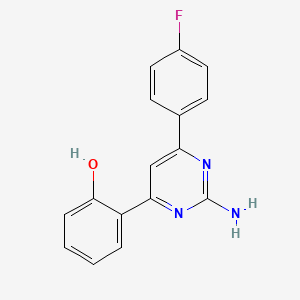
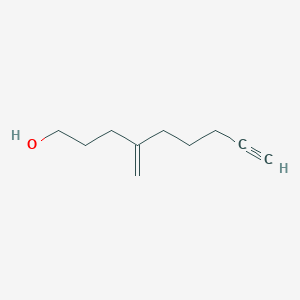

![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)
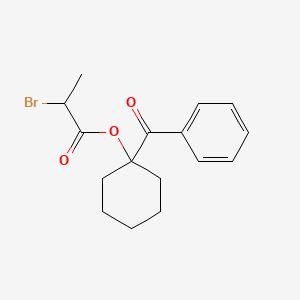

![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
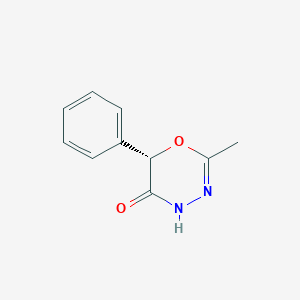
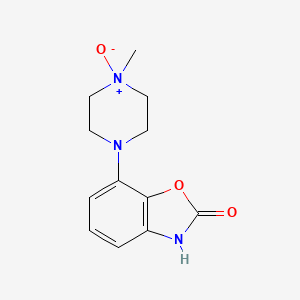
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
